molecular formula C16H18N2O9 B11476468 Ethyl 5-[(4,7-dimethoxy-6-nitro-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

Ethyl 5-[(4,7-dimethoxy-6-nitro-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B11476468
M. Wt: 382.32 g/mol
InChI Key: DEQQFKUWXYUHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[(4,7-dimethoxy-6-nitro-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole ring, nitro group, and oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(4,7-dimethoxy-6-nitro-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole ring, followed by the introduction of the nitro group and the oxazole ring. The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4,7-dimethoxy-6-nitro-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Substitution reactions may involve nucleophiles such as sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the methoxy groups can yield various substituted derivatives.

Scientific Research Applications

Ethyl 5-[(4,7-dimethoxy-6-nitro-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-[(4,7-dimethoxy-6-nitro-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group and benzodioxole ring are key functional groups that contribute to its activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(1,3-benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate: Similar structure with a benzodioxole ring and methoxy groups.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with a benzodioxole ring and heteroaryl groups.

Uniqueness

Ethyl 5-[(4,7-dimethoxy-6-nitro-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate is unique due to the presence of the oxazole ring and the specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H18N2O9

Molecular Weight

382.32 g/mol

IUPAC Name

ethyl 5-[(4,7-dimethoxy-6-nitro-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C16H18N2O9/c1-4-24-16(19)10-6-8(27-17-10)5-9-11(18(20)21)13(23-3)15-14(12(9)22-2)25-7-26-15/h8H,4-7H2,1-3H3

InChI Key

DEQQFKUWXYUHCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.